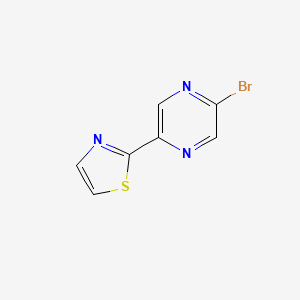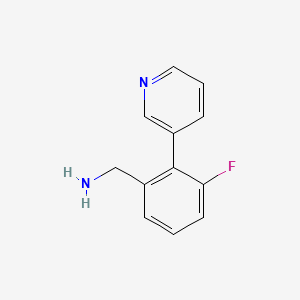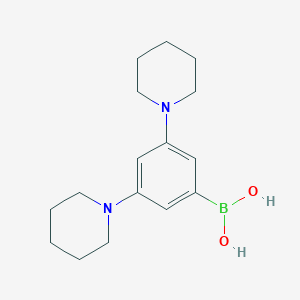
Dimethyl 2-hexylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-hexylbutanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction of hexyl alcohol and butanedioic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylbutanedioate can be synthesized through the esterification of hexyl alcohol with butanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexyl alcohol+Butanedioic acid→Dimethyl 2-hexylbutanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-hexylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexyl alcohol and butanedioic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Hexyl alcohol and butanedioic acid.
Reduction: Hexyl alcohol and butanediol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Dimethyl 2-hexylbutanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Applications: The ester is used in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl 2-hexylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents.
Comparación Con Compuestos Similares
Dimethyl 2-hexylbutanedioate can be compared with other similar esters such as:
Dimethyl succinate: Similar in structure but lacks the hexyl group.
Diethyl hexylbutanedioate: Similar ester but with ethyl groups instead of methyl groups.
Dimethyl adipate: Similar ester but with a longer carbon chain in the dicarboxylic acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
101972-91-2 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
dimethyl 2-hexylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-8-10(12(14)16-3)9-11(13)15-2/h10H,4-9H2,1-3H3 |
Clave InChI |
PXJBDEFGOKTSFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)

![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)




![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)




